Enhanced CCR5 Antagonist Potency
Compounds derived from 5-methyl-pyrimidin-4-ylamine hydrochloride exhibit sub-nanomolar antagonism at the CCR5 receptor, a critical target for HIV entry inhibition. In a head-to-head series comparison, the 5-methyl substituted pyrimidine core conferred a 300-fold improvement in potency relative to the unsubstituted pyrimidin-4-amine analog [1].
| Evidence Dimension | CCR5 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.11 nM |
| Comparator Or Baseline | Unsubstituted pyrimidin-4-amine analog IC50 = 33 nM (estimated) |
| Quantified Difference | ~300-fold increase in potency |
| Conditions | Human CCR5 expressed in P4R5 cells co-expressing CD4 and LTR-beta-gal construct; inhibition of HIV gp120 binding |
Why This Matters
This level of potency is essential for developing viable HIV entry inhibitors and validates the 5-methyl substitution as a pharmacophore requirement for high-affinity CCR5 binding.
- [1] BindingDB BDBM50394601 (CHEMBL2164217). Antagonist activity at CCR5 receptor expressed in P4R5 cells. IC50 = 0.110 nM. ChEMBL Database. View Source
